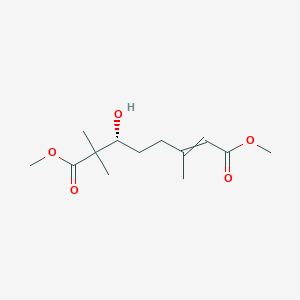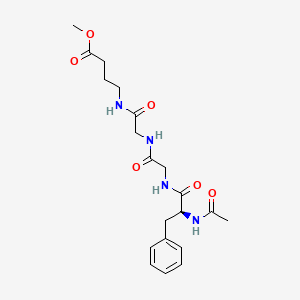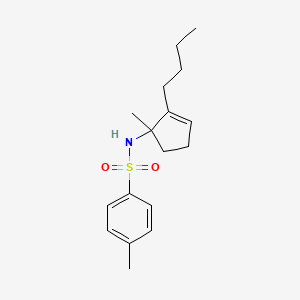
1,2-Naphthalenedione, 7-methoxy-3-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Naphthalenedione, 7-methoxy-3-phenyl- is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are characterized by their two ortho-fused benzene rings and a quinone moiety. This specific compound has a methoxy group at the 7th position and a phenyl group at the 3rd position, making it unique in its structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedione, 7-methoxy-3-phenyl- typically involves the reaction of 7-methoxy-1,2-naphthoquinone with phenylmagnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
1,2-Naphthalenedione, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
科学研究应用
1,2-Naphthalenedione, 7-methoxy-3-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
作用机制
The mechanism of action of 1,2-Naphthalenedione, 7-methoxy-3-phenyl- involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies .
相似化合物的比较
Similar Compounds
1,2-Naphthoquinone: Lacks the methoxy and phenyl groups, making it less complex.
7-Methoxy-1,2-naphthoquinone: Lacks the phenyl group, making it less hydrophobic.
3-Phenyl-1,2-naphthoquinone: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
1,2-Naphthalenedione, 7-methoxy-3-phenyl- is unique due to the presence of both methoxy and phenyl groups, which influence its chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the phenyl group enhances its hydrophobicity and potential interactions with biological targets .
属性
CAS 编号 |
831171-89-2 |
|---|---|
分子式 |
C17H12O3 |
分子量 |
264.27 g/mol |
IUPAC 名称 |
7-methoxy-3-phenylnaphthalene-1,2-dione |
InChI |
InChI=1S/C17H12O3/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17(19)15(12)10-13/h2-10H,1H3 |
InChI 键 |
ZHBJTMBKISZPDY-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)C2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-Methyl-7,12-dihydro-6H-[1]benzopyrano[3,4-b]quinoxalin-6-one](/img/structure/B14204167.png)
![4-[4-(4-Methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]morpholine](/img/structure/B14204170.png)

![2-(2-Methylpropyl)-1,6-dioxaspiro[4.5]dec-2-en-4-one](/img/structure/B14204194.png)




![1-[4-(2,3-Difluoro-4-pentylphenyl)phenyl]-2,3-difluoro-4-pentylbenzene](/img/structure/B14204246.png)

![Piperazine, 1-(9-acridinylcarbonyl)-4-[3-(phosphonooxy)phenyl]-](/img/structure/B14204252.png)

